N-(1,3-dioxoisoindolin-4-yl)-2,6-difluorobenzamide is a synthetic compound that has garnered interest in various scientific fields due to its unique molecular structure and potential applications. This compound is classified as an amide, characterized by the presence of a carbonyl group (C=O) directly bonded to a nitrogen atom (N) which is further connected to aromatic systems.
N-(1,3-dioxoisoindolin-4-yl)-2,6-difluorobenzamide falls under the category of organic compounds, specifically within the subcategories of heterocyclic compounds and amides. Its structure features both aromatic and non-aromatic components, contributing to its chemical reactivity and potential biological activities.
The synthesis of N-(1,3-dioxoisoindolin-4-yl)-2,6-difluorobenzamide typically involves multi-step organic reactions. One common approach includes the condensation reaction between 2,6-difluorobenzoyl chloride and 1,3-dioxoisoindoline derivatives.
Technical Details:
The yield of this synthesis can vary based on reaction conditions but typically ranges from 60% to 80% .
N-(1,3-dioxoisoindolin-4-yl)-2,6-difluorobenzamide can participate in various chemical reactions due to its functional groups:
Technical Details:
N-(1,3-dioxoisoindolin-4-yl)-2,6-difluorobenzamide has potential applications in various scientific fields:
This compound represents a significant area of interest for ongoing research into new therapeutic agents and materials development.
N-(1,3-Dioxoisoindolin-4-yl)-2,6-difluorobenzamide represents a strategically engineered hybrid molecule that integrates two pharmacologically significant motifs: the 1,3-dioxoisoindolin scaffold and the 2,6-difluorobenzamide unit. This molecular architecture positions it at the intersection of advanced heterocyclic chemistry and rational drug design. The compound exemplifies modern approaches to chemical entity development through the fusion of privileged substructures, each contributing distinct physicochemical and biointeractive properties. Its structural complexity offers rich opportunities for exploring structure-activity relationships in pharmaceutical contexts, particularly in oncology and infectious disease applications where both structural components have demonstrated relevance [2].
The systematic naming of N-(1,3-dioxoisoindolin-4-yl)-2,6-difluorobenzamide follows IUPAC conventions that precisely define its molecular architecture:
This nomenclature aligns with Hantzsch-Widman systemic rules for heterocyclic compounds [1] [4], where:
The 2,6-difluorobenzamide moiety employs substitutive nomenclature, with locants (2,6-) defining fluorine positions relative to the carboxamide linkage. Historically, isoindoline-1,3-diones emerged from 19th-century dye chemistry (notably perylene derivatives), while fluorinated benzamides gained prominence in late 20th-century medicinal chemistry due to enhanced bioavailability and target affinity [4] [8].
Table 1: Nomenclature Breakdown of Key Structural Components
Structural Element | Nomenclature Basis | Historical Origin |
---|---|---|
1,3-Dioxoisoindolin-4-yl | Hantzsch-Widman fused ring system | Perylene dye chemistry (1880s) |
2,6-Difluorobenzamide | Substitutive benzene derivative | Fluoropharmaceutical era (post-1980s) |
N-Linkage | Functional group ordering (amide) | Rational drug hybridization (2000s) |
1.3-Dioxoisoindolin Scaffold:
2,6-Difluorobenzamide Unit:
Hybridization Effects:The conjugation of these motifs creates a bifunctional pharmacophore with complementary properties:
Table 2: Physicochemical Properties of Structural Components
Parameter | 1,3-Dioxoisoindolin Unit | 2,6-Difluorobenzamide Unit | Hybrid Compound |
---|---|---|---|
LogP (calc) | 0.85 | 0.58 | 1.43 |
PSA (Ų) | 46.2 | 43.1 | 89.3 |
Dipole Moment | 4.8 D | 3.2 D | 6.7 D |
Conformation | Planar | Twisted (~27°) | Extended trans-amide |
H-Bond Capacity | 2 acceptors, 1 donor | 1 acceptor, 1 donor | 3 acceptors, 2 donors |
FtsZ Protein Inhibition:The 2,6-difluorobenzamide moiety demonstrates potent allosteric inhibition of bacterial FtsZ protein, disrupting cell division. Key interactions include:
Store-Operated Calcium Channel (SOC) Modulation:Structurally related difluorobenzamides (e.g., MPT0M004) exhibit SOC inhibition (IC₅₀ = 0.24 μM) via STIM1-Orai1 disruption. The difluorobenzamide unit is essential for:
Anticancer Applications:Derivatives containing 1,3-dioxoisoindoline show moderate to potent activity against cancer cell lines:
Chemical Biology Probes:This hybrid structure serves as a versatile scaffold for developing:
Table 3: Documented Bioactivities of Related Compounds
Biological Target | Lead Compound | Key Structural Features | Potency | Reference |
---|---|---|---|---|
FtsZ protein | DFMBA | 2,6-Difluorobenzamide | S. aureus MIC = 1.2 μg/mL | [2] |
SOC channels | MPT0M004 | 2,6-Difluorobenzamide-pyridine | IC₅₀ = 0.24 μM | [3] |
Breast cancer (MCF-7) | EVT-3064595 | Isoindolinone-oxadiazole | IC₅₀ = 12.4 μM | |
Kinase inhibition | Vemurafenib analog | Isoindolinone | BRAF V600E IC₅₀ = 48 nM |
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3